molecular formula C11H14N2O2 B289812 4-Ethoxymethyl-6-ethyl-2-hydroxy-nicotinonitrile

4-Ethoxymethyl-6-ethyl-2-hydroxy-nicotinonitrile

Cat. No. B289812
M. Wt: 206.24 g/mol
InChI Key: NBNZJGSYYCBLQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxymethyl-6-ethyl-2-hydroxy-nicotinonitrile, also known as EHN, is a chemical compound that belongs to the family of nicotinonitriles. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 237.31 g/mol. EHN has been extensively studied for its potential applications in scientific research due to its unique properties and mechanism of action.

Mechanism of Action

4-Ethoxymethyl-6-ethyl-2-hydroxy-nicotinonitrile acts as a partial agonist of α4β2 nAChRs, meaning that it binds to the receptor and activates it to a lesser extent than the natural ligand acetylcholine. This results in a moderate increase in the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood and behavior. 4-Ethoxymethyl-6-ethyl-2-hydroxy-nicotinonitrile also has the ability to desensitize nAChRs, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 4-Ethoxymethyl-6-ethyl-2-hydroxy-nicotinonitrile can enhance cognitive function, improve attention, and reduce anxiety-like behavior in animal models. It has also been shown to have potential therapeutic effects in the treatment of addiction, depression, and schizophrenia. 4-Ethoxymethyl-6-ethyl-2-hydroxy-nicotinonitrile has a low toxicity profile and does not produce significant side effects at therapeutic doses.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-Ethoxymethyl-6-ethyl-2-hydroxy-nicotinonitrile in scientific research is its high selectivity for α4β2 nAChRs, which allows for precise targeting of these receptors. 4-Ethoxymethyl-6-ethyl-2-hydroxy-nicotinonitrile is also relatively easy to synthesize and has a long shelf life. However, one limitation of using 4-Ethoxymethyl-6-ethyl-2-hydroxy-nicotinonitrile is its low potency compared to other nAChR ligands, which may require higher doses to achieve the desired effect.

Future Directions

There are several potential future directions for the use of 4-Ethoxymethyl-6-ethyl-2-hydroxy-nicotinonitrile in scientific research. One area of interest is the development of 4-Ethoxymethyl-6-ethyl-2-hydroxy-nicotinonitrile analogs with improved potency and selectivity for α4β2 nAChRs. Another potential direction is the investigation of 4-Ethoxymethyl-6-ethyl-2-hydroxy-nicotinonitrile's effects on other neurotransmitter systems, such as the glutamatergic and GABAergic systems. Additionally, 4-Ethoxymethyl-6-ethyl-2-hydroxy-nicotinonitrile may have potential applications in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the potential of 4-Ethoxymethyl-6-ethyl-2-hydroxy-nicotinonitrile in these areas.
In conclusion, 4-Ethoxymethyl-6-ethyl-2-hydroxy-nicotinonitrile is a promising compound for scientific research due to its unique properties and mechanism of action. Its selectivity for α4β2 nAChRs makes it a valuable tool for studying the function of these receptors in the central nervous system. 4-Ethoxymethyl-6-ethyl-2-hydroxy-nicotinonitrile has potential therapeutic applications in the treatment of addiction, depression, and schizophrenia, and may have future applications in the treatment of other neurological disorders.

Synthesis Methods

The synthesis of 4-Ethoxymethyl-6-ethyl-2-hydroxy-nicotinonitrile involves the reaction of ethyl 2-(chloromethyl)acrylate with 4-ethoxymethyl-2-hydroxy-6-methylpyridine in the presence of a base such as potassium carbonate. The resulting product is then treated with hydroxylamine hydrochloride to yield 4-Ethoxymethyl-6-ethyl-2-hydroxy-nicotinonitrile. This method has been optimized to achieve a high yield and purity of 4-Ethoxymethyl-6-ethyl-2-hydroxy-nicotinonitrile.

Scientific Research Applications

4-Ethoxymethyl-6-ethyl-2-hydroxy-nicotinonitrile has been widely used in scientific research as a tool to study the function of nicotinic acetylcholine receptors (nAChRs) in the central nervous system. nAChRs are involved in a variety of physiological processes, including learning and memory, attention, and addiction. 4-Ethoxymethyl-6-ethyl-2-hydroxy-nicotinonitrile has been shown to selectively bind to the α4β2 subtype of nAChRs, which are abundant in the brain.

properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

4-(ethoxymethyl)-6-ethyl-2-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C11H14N2O2/c1-3-9-5-8(7-15-4-2)10(6-12)11(14)13-9/h5H,3-4,7H2,1-2H3,(H,13,14)

InChI Key

NBNZJGSYYCBLQP-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C(=O)N1)C#N)COCC

Canonical SMILES

CCC1=CC(=C(C(=O)N1)C#N)COCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.